Glucosyl salicylate

Description

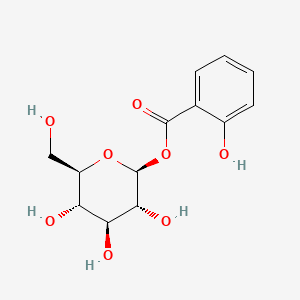

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-3-1-2-4-7(6)15/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHKMZHWRNMFCU-HMUNZLOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678795 | |

| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60517-74-0 | |

| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Glucosyl Salicylates in Plant Tissues: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic acid (SA) is a phenolic phytohormone critical to plant growth, development, and, most notably, defense against pathogens. The discovery that SA is not solely present in its free active form but is also conjugated to glucose, forming glucosyl salicylates, has been a pivotal advancement in understanding its regulation and function. This technical guide delves into the core aspects of the discovery of these essential metabolites, providing an in-depth overview of the experimental protocols for their identification, comprehensive quantitative data, and a visualization of the associated signaling pathways. The primary glucosylated forms of SA found in plants are SA-2-O-β-D-glucoside (SAG) and salicyloyl glucose ester (SGE) , which act as inactive, stable storage forms of SA. This guide will serve as a valuable resource for professionals in plant science and drug development seeking to understand and utilize the mechanisms of SA glucosylation.

Historical Context and Initial Discovery

The journey to understanding glucosyl salicylates begins with the long history of salicylic acid itself. For centuries, extracts from the bark of the willow tree (Salix spp.) were used to treat pain and fever. In 1828, German chemist Johann Andreas Buchner isolated the active compound, salicin, which was later identified as a glucoside of salicyl alcohol.[1] While this marked an early discovery of a salicylate conjugate, the specific identification of glucosylated forms of salicylic acid within the context of plant defense signaling occurred much later.

A seminal study in this area was published in 1998 by Lee and Raskin, who investigated the fate of newly synthesized salicylic acid in tobacco plants (Nicotiana tabacum cv. Xanthi-nc) following infection with the Tobacco Mosaic Virus (TMV).[2] Their work provided the first detailed characterization and quantification of two major glucosylated metabolites of SA: SA 2-O-β-D-glucoside (SAG) and glucosyl salicylate (GS), a term used for what is now more commonly referred to as salicyloyl glucose ester (SGE).[2] This research demonstrated that upon pathogen attack, a significant portion of the newly produced SA is rapidly converted into these glucosylated forms, suggesting their role as inactive storage pools.

Quantitative Data on Glucosyl Salicylate Accumulation

The concentration of glucosyl salicylates in plant tissues can change dramatically in response to biotic stress. The following tables summarize quantitative data from key studies on tobacco and Arabidopsis thaliana, illustrating the accumulation of these compounds upon pathogen infection.

Table 1: Accumulation of Glucosyl Salicylates in Nicotiana tabacum cv. Xanthi-nc after TMV Inoculation

| Time After Inoculation (hours) | Glucosyl Salicylate (GS/SGE) (µg/g fresh weight) | SA 2-O-β-D-glucoside (SAG) (µg/g fresh weight) |

| 0 | 0.0 | 0.0 |

| 24 | 1.2 | 0.8 |

| 48 | 5.8 | 4.5 |

| 72 | 10.2 | 12.1 |

| 96 | 8.5 | 25.3 |

Data extracted from Lee and Raskin, 1998.[2]

Table 2: Free and Bound Salicylic Acid Levels in Arabidopsis thaliana after Infection with Pseudomonas syringae

| Treatment | Free Salicylic Acid (µg/g fresh weight) | Bound Salicylic Acid (glucosides) (µg/g fresh weight) |

| Control | ~0.12 | ~1.8 |

| P. syringae (9 days post-inoculation) | ~1.5 | ~15.0 |

Data extracted from a study on salicylic acid levels in Arabidopsis after P. syringae infection.

Experimental Protocols

The identification and quantification of glucosyl salicylates require precise and sensitive analytical techniques. The following sections detail the methodologies for their extraction, separation, and identification.

Extraction of Salicylic Acid and its Glucosides

This protocol is adapted from established methods for the extraction of SA and its glucosides from plant tissues.

-

Tissue Homogenization: Freeze a known weight of plant tissue (typically 100-500 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

-

Initial Extraction: Add 1.0 mL of 90% methanol to the powdered tissue. Vortex thoroughly and sonicate for 10-15 minutes.

-

Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Re-extraction: Add 0.5 mL of 100% methanol to the remaining pellet, vortex, and sonicate for another 10-15 minutes.

-

Second Centrifugation: Repeat the centrifugation step.

-

Pooling Supernatants: Combine the second supernatant with the first one. This combined extract contains free SA and its glucosides.

-

Sample Splitting: For the determination of total SA (free SA + SA from glucosides), an aliquot of the extract is subjected to acid or enzymatic hydrolysis. The remaining portion is used for the quantification of free SA.

Hydrolysis of Glucosyl Salicylates

To quantify the amount of SA conjugated to glucose, the glucosides must be hydrolyzed to release free SA.

-

Enzymatic Hydrolysis:

-

Evaporate an aliquot of the methanolic extract to dryness under a stream of nitrogen or in a speed vacuum.

-

Resuspend the residue in 100 µL of sodium acetate buffer (0.1 M, pH 5.0).

-

Add 5-10 units of β-glucosidase.

-

Incubate at 37°C for 90 minutes.

-

Stop the reaction by adding a small volume of a strong acid like trichloroacetic acid (TCA).

-

-

Acid Hydrolysis:

-

Add an equal volume of 4N HCl to the extract.

-

Incubate at 80°C for 1 hour.

-

Neutralize the solution before proceeding to the next step.

-

Purification and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is the most common method for the separation and quantification of salicylic acid.

-

Sample Cleanup: After hydrolysis (for total SA) or directly from the initial extract (for free SA), the sample is acidified and partitioned against an organic solvent like ethyl acetate/cyclopentane/isopropanol (100:99:1, v/v/v). The organic phase, containing the SA, is then evaporated to dryness.

-

Resuspension: Resuspend the dried residue in the HPLC mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., 0.2 M potassium acetate, pH 5.0) and an organic solvent like methanol or acetonitrile. A gradient elution may be used to achieve better separation.

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

Detection: Fluorescence detection is highly sensitive and specific for SA.

-

Excitation Wavelength: ~305 nm

-

Emission Wavelength: ~407 nm

-

-

-

Quantification: A standard curve is generated using known concentrations of pure salicylic acid. The concentration in the plant samples is determined by comparing the peak area to the standard curve.

Visualization of Pathways and Workflows

Signaling Pathway of Salicylic Acid Glucosylation

The following diagram illustrates the biosynthesis of salicylic acid and its subsequent conversion into SAG and SGE, which are then sequestered in the vacuole.

Caption: Biosynthesis and glucosylation of salicylic acid in plant cells.

Experimental Workflow for Glucosyl Salicylate Analysis

The diagram below outlines the key steps in the experimental workflow for the analysis of glucosyl salicylates from plant tissues.

Caption: Experimental workflow for glucosyl salicylate analysis.

Conclusion

The discovery of glucosyl salicylates has profoundly impacted our understanding of how plants regulate the potent signaling molecule, salicylic acid. By converting free SA into its inactive glucosides, SAG and SGE, plants can store it for future use and prevent cellular toxicity. The accumulation of these compounds in response to pathogen attack underscores their integral role in plant defense. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate mechanisms of salicylic acid metabolism and its potential applications in enhancing crop resilience and developing novel therapeutic agents.

References

Unveiling the Molecular Architecture of Glucosyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyl salicylate, a naturally occurring phenolic glycoside, plays a significant role in plant biochemistry, particularly in the regulation of defense mechanisms. As a derivative of salicylic acid, it is a key player in the systemic acquired resistance (SAR) pathway, offering protection against a broad range of pathogens. The addition of a glucose moiety to salicylic acid alters its physicochemical properties, affecting its solubility, stability, and biological activity. This technical guide provides an in-depth elucidation of the chemical structure of glucosyl salicylate, supported by spectroscopic data, synthesis methodologies, and its role in plant signaling pathways.

Chemical Structure and Isomerism

Glucosyl salicylate exists as two primary isomers, distinguished by the point of attachment of the glucose molecule to the salicylic acid backbone:

-

Salicylic Acid 2-O-β-D-Glucoside (SAG): In this isomer, the glucose moiety is attached to the phenolic hydroxyl group of salicylic acid.

-

Salicylic Acid Glucosyl Ester (SGE): Here, the glucose is linked to the carboxylic acid group of salicylic acid.

The IUPAC name for the common isomer, Salicylic acid 2-O-β-D-glucoside, is 2-(β-D-glucopyranosyloxy)benzoic acid. Its molecular formula is C₁₃H₁₆O₈, with a molecular weight of 300.26 g/mol .[1]

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₈ |

| Molecular Weight | 300.26 g/mol |

| IUPAC Name | 2-(β-D-glucopyranosyloxy)benzoic acid |

| Isomeric Forms | Salicylic Acid 2-O-β-D-Glucoside (SAG), Salicylic Acid Glucosyl Ester (SGE) |

Spectroscopic Elucidation

The precise chemical structure of glucosyl salicylate is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Chemical Shifts (Predicted):

-

Aromatic Protons (Salicylate Moiety): Signals are expected in the range of 6.8-8.0 ppm. The protons ortho, meta, and para to the carboxyl and glycosidic linkage will exhibit distinct chemical shifts and coupling patterns.

-

Anomeric Proton (Glucose Moiety): A characteristic doublet for the anomeric proton (H-1' of glucose) is expected around 4.8-5.5 ppm, with a coupling constant indicative of a β-glycosidic linkage.

-

Other Glucose Protons: The remaining protons of the glucose unit will resonate between 3.2 and 4.0 ppm.

Expected ¹³C-NMR Chemical Shifts (Predicted):

-

Carbonyl Carbon (Salicylate Moiety): The carboxylic acid carbon is expected to appear around 170 ppm.

-

Aromatic Carbons (Salicylate Moiety): Aromatic carbons will have signals in the 110-160 ppm region.

-

Anomeric Carbon (Glucose Moiety): The anomeric carbon (C-1') is anticipated to be in the 95-105 ppm range.

-

Other Glucose Carbons: The other carbons of the glucose unit will be found between 60 and 80 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. In the analysis of salicylic acid derivatives, precursor ion scans for m/z 137 (salicylate) and m/z 93 (decarboxylated salicylate) are characteristic.[2]

LC-ESI-MS/MS Analysis: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive method for detecting and characterizing salicylic acid glucosides.[2]

Expected Fragmentation Pattern: Upon collision-induced dissociation (CID), glucosyl salicylate is expected to yield fragment ions corresponding to the loss of the glucose moiety and further fragmentation of the salicylic acid backbone.

-

[M-H]⁻: The deprotonated molecule with an m/z of 299.

-

Loss of Glucose: A neutral loss of 162 Da (C₆H₁₀O₅), resulting in the salicylate anion at m/z 137.

-

Further Fragmentation: The salicylate ion can further fragment to produce a characteristic ion at m/z 93 through the loss of CO₂.

Synthesis of Glucosyl Salicylate

The synthesis of glucosyl salicylate can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

A common method for the synthesis of glycosides is the Koenigs-Knorr reaction. A generalized protocol for the synthesis of Salicylic Acid 2-O-β-D-Glucoside would involve the following steps:

Experimental Protocol: Koenigs-Knorr Glycosylation

-

Preparation of Glycosyl Donor: Acetobromo-α-D-glucose is prepared from D-glucose by acetylation followed by bromination.

-

Glycosylation: Salicylic acid is reacted with the acetobromo-α-D-glucose in the presence of a promoter, such as silver oxide or mercury(II) cyanide, in an aprotic solvent like dichloromethane or acetonitrile.

-

Deprotection: The acetyl protecting groups on the glucose moiety are removed by base-catalyzed hydrolysis (e.g., using sodium methoxide in methanol, known as the Zemplén deacetylation).

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative HPLC.

Enzymatic Synthesis

Enzymatic synthesis offers a regioselective and stereoselective alternative to chemical methods. UDP-glucosyltransferases (UGTs) are enzymes that catalyze the transfer of a glucose moiety from UDP-glucose to an acceptor molecule.

Experimental Protocol: Enzymatic Glucosylation

-

Enzyme Source: A crude or purified UDP-glucosyltransferase preparation is obtained from a suitable biological source (e.g., plant tissues).

-

Reaction Mixture: The reaction is set up containing salicylic acid, UDP-glucose (the activated glucose donor), and the UGT enzyme in a suitable buffer (e.g., Tris-HCl) at an optimal pH and temperature.

-

Incubation: The reaction mixture is incubated for a specific period to allow for the enzymatic conversion.

-

Reaction Termination and Product Extraction: The reaction is stopped, often by the addition of an organic solvent, and the product is extracted.

-

Analysis and Purification: The formation of glucosyl salicylate is monitored by HPLC or LC-MS, and the product is purified if necessary.

Role in Plant Signaling Pathways

Salicylic acid is a key signaling molecule in plant defense. Its glucosylation to form glucosyl salicylate is a crucial step in regulating its activity and storage.

Salicylic Acid Biosynthesis and Signaling Pathway

The following diagram illustrates the biosynthesis of salicylic acid and its subsequent role in the plant defense signaling cascade.

References

Physicochemical Properties of Synthetic Glucosyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyl salicylate, a glycoside of salicylic acid, is a molecule of significant interest in pharmaceutical and cosmeceutical research. The addition of a glucose moiety to the salicylic acid backbone can alter its physicochemical properties, potentially influencing its solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of synthetic glucosyl salicylate, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant biological pathways.

Physicochemical Data

Quantitative data for synthetic glucosyl salicylate is not extensively available in the public domain. The following tables summarize computed data from reputable chemical databases and provide a comparative context with its parent compound, salicylic acid.

Table 1: General and Computed Physicochemical Properties

| Property | Glucosyl Salicylate (Computed) | Salicylic Acid (Experimental) |

| Molecular Formula | C₁₃H₁₆O₈[1] | C₇H₆O₃ |

| Molecular Weight | 300.26 g/mol [1] | 138.12 g/mol |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate[1] | 2-Hydroxybenzoic acid |

| CAS Number | 60517-74-0[1] | 69-72-7 |

| XLogP3 | -0.2[1] | 2.26 |

| Hydrogen Bond Donors | 5[1] | 2 |

| Hydrogen Bond Acceptors | 8[1] | 3 |

| Rotatable Bonds | 4[1] | 1 |

| Topological Polar Surface Area | 137 Ų[1] | 60.7 Ų |

Note: The data for glucosyl salicylate is computationally derived and should be confirmed by experimental analysis.

Experimental Protocols

The following sections detail the methodologies for the synthesis, characterization, and analysis of glucosyl salicylate. These protocols are based on established methods for similar compounds and can be adapted for specific laboratory requirements.

Synthesis of β-D-Glucosyl Salicylate (Representative Protocol)

This protocol is adapted from methods for the synthesis of β-D-glucosyl esters.

Materials:

-

2,3,4,6-tetra-O-benzyl-α-D-glucopyranose

-

Salicylic acid

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Salicyloyl chloride (can be prepared from salicylic acid and thionyl chloride)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Palladium on carbon (10% Pd/C)

-

Ethyl acetate

Procedure:

-

Acylation:

-

Dissolve 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose in dichloromethane.

-

Add triethylamine to the solution.

-

Slowly add a solution of salicyloyl chloride in dichloromethane to the reaction mixture at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected glucosyl salicylate.

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the protected glucosyl salicylate in ethyl acetate.

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield β-D-glucosyl salicylate.

-

The final product should be purified by column chromatography.

-

Structural Characterization

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the functional groups present in the synthesized glucosyl salicylate.

-

Sample Preparation: A small amount of the purified solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Instrumentation: A Perkin-Elmer Paragon 500 FT-IR spectrometer or equivalent.

-

Data Acquisition: Spectra are recorded in the range of 4000 to 400 cm⁻¹.

-

Expected Peaks:

-

Broad O-H stretching band (from hydroxyl groups of glucose and the phenolic hydroxyl group) around 3400 cm⁻¹.

-

C-H stretching bands (aromatic and aliphatic) around 3000-2800 cm⁻¹.

-

Ester C=O stretching band around 1700 cm⁻¹.

-

C=C stretching bands (aromatic ring) around 1600-1450 cm⁻¹.

-

C-O stretching bands (from the ester and glycosidic linkage) in the fingerprint region (1300-1000 cm⁻¹).

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed chemical structure and confirm the synthesis of glucosyl salicylate.

-

Sample Preparation: The purified sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A Bruker Avance DRX500 spectrometer or equivalent.

-

Experiments:

-

¹H NMR: To identify the chemical environment of the protons. Expected signals include aromatic protons, the anomeric proton of the glucose unit, and other sugar protons.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

2D NMR (COSY, HMQC/HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the structure.

-

Purity and Stability Analysis

High-Performance Liquid Chromatography (HPLC) Method:

-

Objective: To determine the purity of the synthesized glucosyl salicylate and to monitor its stability over time.

-

Instrumentation: A Shimadzu HPLC system with a PDA detector or equivalent.

-

Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 × 250 mm, 5 µm).[2]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid). The exact composition should be optimized for the best separation.[2][3]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV detection at a wavelength determined from the UV spectrum of glucosyl salicylate (e.g., around 237 nm or 310 nm for salicylates).[2][3]

-

Sample Preparation: A stock solution of glucosyl salicylate is prepared in the mobile phase or a suitable solvent and diluted to the desired concentration.

-

Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[2]

Stability Testing Protocol:

-

Prepare a stock solution of purified glucosyl salicylate in a suitable solvent system.

-

Aliquot the solution into several vials.

-

Store the vials under different conditions (e.g., 4°C, 25°C, 40°C) and protected from light.

-

At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), analyze the samples by the validated HPLC method.

-

Determine the percentage of glucosyl salicylate remaining and identify any degradation products.

-

Plot the percentage of remaining glucosyl salicylate versus time to determine the degradation kinetics and shelf-life.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis and purification of glucosyl salicylate.

Diagram 2: Analytical Workflow for Purity and Stability

Caption: Workflow for HPLC analysis of purity and stability.

Diagram 3: General Salicylate Mechanism of Action

Caption: General mechanism of action for salicylates via COX enzyme inhibition.

References

- 1. 1-O-(2-hydroxybenzoyl)-beta-D-glucopyranose | C13H16O8 | CID 49859589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

Enzymatic Glucosylation of Salicylic Acid: A Technical Guide to the Formation of Glucosyl Salicylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic formation of glucosyl salicylate from salicylic acid, a critical metabolic process in plants with implications for regulating the activity of this key signaling molecule. This document details the enzymes involved, their kinetic properties, experimental protocols for their characterization, and the signaling pathways that govern their activity.

Introduction

Salicylic acid (SA) is a phenolic phytohormone that plays a pivotal role in plant defense against pathogens, systemic acquired resistance (SAR), and various physiological processes. The biological activity of SA is tightly regulated, in part, through its conversion to inactive forms, primarily glucosyl salicylates. This glucosylation is catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the salicylic acid molecule. This conjugation not only inactivates SA but also increases its water solubility, facilitating its transport and storage within the plant cell, typically in the vacuole. Understanding the enzymatic basis of salicylic acid glucosylation is crucial for manipulating plant defense responses and has potential applications in biotechnology and drug development, where modifying the properties of bioactive molecules is often desired.

Two primary forms of glucosyl salicylate have been identified in plants: salicylic acid 2-O-β-D-glucoside (SAG), where the glucose is attached to the hydroxyl group, and salicylic acid glucose ester (SGE), with the glucose linked to the carboxyl group. The formation of these distinct isomers is catalyzed by different UGTs with specific regioselectivity.

Key Enzymes in Salicylic Acid Glucosylation

Several UDP-glucosyltransferases with activity towards salicylic acid have been identified and characterized from various plant species. These enzymes exhibit differences in their substrate specificity, kinetic parameters, and product profiles.

UGTs from Arabidopsis thaliana

The model plant Arabidopsis thaliana possesses a suite of UGTs that glucosylate salicylic acid, playing distinct roles in SA homeostasis.

-

UGT74F1: This enzyme is known to form salicylic acid 2-O-β-D-glucoside (SAG).[1]

-

UGT74F2: In contrast to UGT74F1, UGT74F2 primarily synthesizes salicylic acid glucose ester (SGE).[1] In vitro, the specific activity of UGT74F2 for SGE formation is approximately 10-fold greater than for SAG formation.[2]

-

UGT76B1: This UGT also contributes to SA glucosylation and is considered a major hub in SA-related plant defense.[3] It has been shown to glucosylate SA, as well as other defense-related molecules like N-hydroxy-pipecolic acid (NHP).[4]

UGT from Camellia sinensis

-

CsUGT87E7: Isolated from the tea plant (Camellia sinensis), this UGT specifically catalyzes the formation of SGE. It exhibits a high affinity for salicylic acid.[5]

Quantitative Data on Salicylic Acid Glucosyltransferases

The following tables summarize the available quantitative data for key enzymes involved in the formation of glucosyl salicylate. This information is essential for comparing the efficiency and substrate preference of different UGTs.

Table 1: Kinetic Parameters of Salicylic Acid Glucosyltransferases

| Enzyme | Source Organism | Product(s) | Substrate | Km (µM) | Vmax | Specific Activity |

| CsUGT87E7 | Camellia sinensis | SGE | Salicylic Acid | 12.22 ± 3.22 | Not Reported | Not Reported |

| UGT74F1 | Arabidopsis thaliana | SAG | Salicylic Acid | Not Reported | Not Reported | ~10-fold higher for SAG formation than UGT74F2 for SGE formation at 1 minute |

| UGT74F2 | Arabidopsis thaliana | SGE, SAG | Salicylic Acid | Not Reported | Not Reported | ~10-fold lower for SGE formation than UGT74F1 for SAG formation at 1 minute |

| UGT76B1 | Arabidopsis thaliana | SAG | Salicylic Acid | Similar KM for SA and NHP | Not Reported | Not Reported |

Note: Data for Vmax and specific activity are not consistently reported in the literature, highlighting a gap in the quantitative characterization of these enzymes.

Signaling Pathway for the Regulation of Salicylic Acid Glucosylation

The expression of genes encoding salicylic acid glucosyltransferases is intricately linked to the overall salicylic acid signaling pathway, which is central to plant defense responses. An increase in the level of free salicylic acid, often triggered by pathogen attack, induces the expression of various defense-related genes, including the UGTs responsible for its own conjugation. This represents a negative feedback loop to maintain SA homeostasis.

A key regulatory node in this pathway involves the protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and the TGA family of basic leucine-zipper (bZIP) transcription factors.

Caption: Salicylic acid signaling pathway leading to the expression of UGTs and the subsequent glucosylation of SA.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the enzymatic formation of glucosyl salicylate.

Expression and Purification of Recombinant UGTs

Objective: To produce purified UGT enzymes for in vitro characterization.

Protocol:

-

Gene Cloning: The coding sequence of the target UGT gene is amplified by PCR from cDNA of the source organism and cloned into an E. coli expression vector (e.g., pET series) containing a purification tag (e.g., His-tag, GST-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM), and the tagged protein is eluted with an elution buffer containing a high concentration of the competing agent (e.g., 250 mM imidazole).

-

Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a protein assay such as the Bradford assay, with BSA as a standard.

In Vitro Glucosyltransferase Activity Assay

Objective: To determine the enzymatic activity and kinetic parameters of the purified UGT.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the following components in a final volume of 50-100 µL:

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)

-

UDP-glucose (final concentration 1-5 mM)

-

Salicylic acid (varied concentrations for kinetic studies, e.g., 0-500 µM)

-

Purified recombinant UGT enzyme (e.g., 1-5 µg)

-

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: The reaction is stopped by adding an equal volume of a quenching solvent, such as methanol or acetonitrile.

-

Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is collected for analysis by HPLC.

HPLC Analysis of Glucosyl Salicylates

Objective: To separate and quantify the products of the in vitro enzymatic reaction (SAG and SGE).

Protocol:

-

HPLC System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) and a suitable detector (e.g., UV-Vis or fluorescence) is used.

-

Mobile Phase: A gradient of two solvents is typically used for separation:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or TFA.

-

-

Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is employed to separate the unreacted salicylic acid from the more polar glucosyl salicylate products. For example, a gradient of 10% to 80% Solvent B over 20-30 minutes at a flow rate of 1 mL/min.

-

Detection: Salicylic acid and its glucosides can be detected by their UV absorbance (e.g., at 305 nm) or more sensitively by fluorescence detection (excitation at ~305 nm, emission at ~407 nm).

-

Quantification: The concentration of the product is determined by comparing the peak area to a standard curve generated with authentic standards of SAG and/or SGE.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the characterization of salicylic acid glucosyltransferases.

Conclusion

The enzymatic formation of glucosyl salicylate is a key metabolic process for regulating the levels of active salicylic acid in plants. A variety of UDP-glucosyltransferases with distinct product specificities and kinetic properties have been identified, highlighting the complexity of SA homeostasis. The provided protocols offer a framework for the expression, purification, and characterization of these enzymes. Further research is needed to fully elucidate the kinetic parameters of all known salicylic acid UGTs to allow for a more comprehensive comparative analysis. A deeper understanding of the transcriptional regulation of UGT genes will also provide valuable insights into the fine-tuning of plant defense responses and may open new avenues for the biotechnological production of valuable glycosylated compounds.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Differences in salicylic acid glucose conjugations by UGT74F1 and UGT74F2 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. biorxiv.org [biorxiv.org]

- 5. Metabolism of salicylic acid in wild-type, ugt74f1 and ugt74f2 glucosyltransferase mutants of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glucosyl Salicylate in Plant Defense Mechanisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Salicylic acid (SA) is a critical signaling molecule in plant immunity, orchestrating local and systemic defense responses against a broad range of pathogens. The biological activity of SA is tightly regulated through various modifications, including glucosylation, which converts it into glucosyl salicylates. This technical guide provides an in-depth exploration of the role of these glucosylated derivatives, primarily salicylic acid 2-O-β-D-glucose (SAG) and salicyloyl glucose ester (SGE), in plant defense mechanisms. We will delve into their biosynthesis, transport, and function in systemic acquired resistance (SAR), present quantitative data on their accumulation, detail experimental protocols for their study, and provide visual representations of the key pathways and workflows.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to combat pathogen attacks. A key component of this defense is the hormone salicylic acid (SA), which plays a pivotal role in establishing both local defense at the site of infection and a long-lasting, broad-spectrum resistance in distal tissues known as systemic acquired resistance (SAR)[1]. The cellular levels of free SA must be precisely controlled, as excessive accumulation can lead to phytotoxicity and negatively impact plant growth. One of the primary mechanisms for regulating SA homeostasis is its conversion into inactive, transportable, and storable forms through glucosylation[2]. This process is catalyzed by a family of enzymes called UDP-glucosyltransferases (UGTs). The resulting glucosyl salicylates, including SAG and SGE, are central to the intricate network of plant defense signaling.

Biosynthesis of Glucosyl Salicylates

The glucosylation of salicylic acid is a crucial step in modulating its bioavailability and signaling activity. This biochemical modification is carried out by specific UDP-glucosyltransferases (UGTs) that attach a glucose molecule from UDP-glucose to either the hydroxyl or the carboxyl group of SA.

In the model plant Arabidopsis thaliana, three primary UGTs have been identified to be involved in SA glucosylation: UGT74F1, UGT74F2, and UGT76B1[3].

-

UGT74F1: This enzyme primarily synthesizes salicylic acid 2-O-β-D-glucose (SAG) by attaching glucose to the hydroxyl group of SA[4][5].

-

UGT74F2: This enzyme is unique in its ability to produce both SAG and salicyloyl glucose ester (SGE), which is formed by attaching glucose to the carboxyl group of SA[4][5].

-

UGT76B1: While also capable of producing SAG, UGT76B1 appears to play a more dominant role in controlling steady-state SA levels under normal growth conditions[3].

The differential production of SAG and SGE by these enzymes suggests distinct roles and metabolic fates for these two glucosyl salicylate isomers in the plant defense response.

Signaling Pathway of Salicylic Acid Glucosylation

Caption: Biosynthesis of SAG and SGE from Salicylic Acid by UGTs.

Role in Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a form of induced resistance that provides long-lasting, broad-spectrum protection against secondary infections throughout the plant. Salicylic acid is a key signaling molecule for the establishment of SAR. While the mobile signal that travels from the infected to systemic leaves has been a subject of debate, evidence suggests that methyl salicylate (MeSA), a volatile derivative of SA, plays a significant role[4].

Glucosyl salicylates are thought to contribute to SAR in several ways:

-

Regulation of SA Pools: By converting active SA to inactive glucosides in the infected leaves, UGTs prevent the local accumulation of toxic levels of SA. This allows for a sustained defense response without causing excessive damage to the host tissue.

-

Long-Distance Transport: While MeSA is a key mobile signal, SGE has also been proposed to be a transportable form of SA. Its conversion back to active SA in systemic tissues can contribute to the activation of defense responses.

-

Priming of Defense Responses: The release of SA from glucosyl salicylate pools in systemic tissues can prime them for a faster and stronger defense response upon subsequent pathogen attack.

Quantitative Data on Glucosyl Salicylate Levels

The levels of salicylic acid and its glucosylated forms are dynamically regulated in response to pathogen infection. The following tables summarize quantitative data from studies on Arabidopsis thaliana.

Table 1: Salicylic Acid and Glucoside Levels in Wild-Type and ugt Mutants of Arabidopsis thaliana under Control Conditions

| Genotype | Free SA (µg/g FW) | SAG (µg/g FW) | SGE (µg/g FW) | Reference |

| Wild-Type (Col-0) | ~0.1 | ~1.0 | ~0.2 | [3] |

| ugt74f1 | ~0.1 | Reduced | Present | [4] |

| ugt74f2 | ~0.1 | Present | Undetectable | [4] |

| ugt76b1 | Significantly Increased | Reduced | Present | [3] |

Table 2: Fold Change in Salicylic Acid and Glucoside Levels in Arabidopsis thaliana after Pathogen Infection (Pseudomonas syringae)

| Compound | Fold Change in Infected Leaves (vs. Control) | Reference |

| Free SA | > 10-fold increase | [6] |

| SAG | Significant increase | [6] |

| SGE | Significant increase | [6] |

Experimental Protocols

Extraction and Quantification of Salicylic Acid and Glucosyl Salicylates

This protocol is adapted for the analysis of SA, SAG, and SGE from plant leaf tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer: 90% methanol

-

Internal standard (e.g., o-anisic acid)

-

Centrifuge

-

HPLC system with a fluorescence detector

Procedure:

-

Harvest leaf tissue (100-200 mg) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Add 1 mL of ice-cold 90% methanol containing the internal standard to the powdered tissue.

-

Vortex vigorously and incubate on ice for 30 minutes, with intermittent vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant. For total SA (free SA + SA from glucosides), an acid or enzymatic hydrolysis step is required before HPLC analysis. For separate quantification of SAG and SGE, the supernatant can be directly analyzed.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a methanol-water gradient for separation.

-

Detect SA and its glucosides using a fluorescence detector (excitation at ~305 nm, emission at ~407 nm).

-

Quantify the compounds by comparing their peak areas to those of known standards and normalizing to the internal standard.

In Vitro UDP-Glucosyltransferase (UGT) Enzyme Assay

This protocol provides a method to determine the activity of UGT enzymes in converting salicylic acid to its glucosides.

Materials:

-

Purified recombinant UGT enzyme (e.g., UGT74F1 or UGT74F2)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5)

-

Salicylic acid (substrate)

-

UDP-glucose (co-substrate)

-

Reaction termination solution (e.g., 2 M HCl)

-

HPLC system for product analysis or a commercial UDP detection kit (e.g., UDP-Glo™ Assay).

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of the purified UGT enzyme, and salicylic acid.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding UDP-glucose.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Terminate the reaction by adding the termination solution.

-

Analyze the formation of SAG and/or SGE using HPLC as described in section 5.1, or measure the amount of UDP produced using a commercial kit according to the manufacturer's instructions.

-

Calculate the enzyme activity based on the amount of product formed per unit of time per amount of enzyme.

Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

This assay is used to assess the induction of SAR in plants.

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

Pathogen for primary inoculation (e.g., avirulent Pseudomonas syringae pv. tomato DC3000 carrying an avirulence gene like avrRpt2)

-

Pathogen for secondary inoculation (e.g., virulent Pseudomonas syringae pv. maculicola)

-

Syringes without needles

-

Magnesium chloride (10 mM) solution

-

Plate reader for bacterial quantification.

Procedure:

-

Primary Inoculation: Infiltrate three lower leaves of each plant with either the avirulent pathogen suspension (e.g., OD600 = 0.001 in 10 mM MgCl2) or a mock solution (10 mM MgCl2) using a needleless syringe.

-

Incubation: Keep the plants under standard growth conditions for 2-3 days to allow for the establishment of SAR.

-

Secondary Inoculation: Infiltrate three upper, systemic leaves of both pathogen-treated and mock-treated plants with the virulent pathogen suspension (e.g., OD600 = 0.001 in 10 mM MgCl2).

-

Quantification of Bacterial Growth: After 3 days of the secondary inoculation, collect leaf discs of a known area from the systemic leaves.

-

Homogenize the leaf discs in 10 mM MgCl2.

-

Plate serial dilutions of the homogenate on appropriate growth media with antibiotics.

-

Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial titer in the systemic leaves.

-

A significant reduction in bacterial growth in the systemic leaves of plants that received the primary pathogen inoculation compared to the mock-inoculated plants indicates the successful induction of SAR.

Visualizing Experimental Workflows

Experimental Workflow for Investigating Glucosyl Salicylate Function

Caption: A typical workflow for studying glucosyl salicylate function.

Conclusion

Glucosyl salicylates are integral components of the plant's defense arsenal. Their biosynthesis, catalyzed by a specific set of UGTs, provides a sophisticated mechanism to fine-tune the levels of the potent signaling molecule, salicylic acid. This regulation is critical for preventing cellular toxicity and for orchestrating a successful systemic acquired resistance response. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to further unravel the complex roles of these molecules in plant immunity. Future research in this area will likely focus on the specific transporters involved in the movement of glucosyl salicylates, the precise mechanisms by which they are reconverted to active SA in systemic tissues, and their potential crosstalk with other hormone signaling pathways. A deeper understanding of these processes holds promise for the development of novel strategies to enhance disease resistance in crops.

References

- 1. Induction of UDP-Glucose:Salicylic Acid Glucosyltransferase in Oat Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana [agris.fao.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Glucosyl Salicylate: A Natural Precursor to Salicylic Acid in Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid (SA) is a phenolic phytohormone that plays a critical role in plant growth, development, and, most notably, in orchestrating plant defense responses against a wide range of pathogens.[1] The regulation of SA levels is tightly controlled within the plant, and one key mechanism is its conversion into various conjugates, including glucosyl salicylate. Glucosyl salicylate, a glucose conjugate of salicylic acid, serves as a stable, inactive storage form of SA that can be rapidly converted back to its active form when needed. This dynamic interplay between free SA and its glucosylated forms is crucial for mounting an effective immune response.

This technical guide provides a comprehensive overview of glucosyl salicylate as a natural precursor to salicylic acid. It covers the biosynthesis and metabolism of glucosyl salicylate, the enzymes involved, and its role in plant defense signaling. Detailed experimental protocols for the analysis of these compounds and visualization of the relevant signaling pathways are also provided to aid researchers in this field.

Biosynthesis and Metabolism of Glucosyl Salicylate

In plants, salicylic acid is synthesized from chorismate via two primary pathways: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. Upon its synthesis, free SA can be conjugated to glucose to form glucosyl salicylate. This glucosylation is catalyzed by UDP-glucose:salicylic acid glucosyltransferases (SGTs).

There are two main forms of glucosyl salicylate in plants:

-

Salicylic acid 2-O-β-D-glucoside (SAG): Formed by the attachment of glucose to the hydroxyl group of salicylic acid.

-

Salicylic acid glucose ester (SGE): Formed by the attachment of glucose to the carboxyl group of salicylic acid.

In the model plant Arabidopsis thaliana, two key enzymes are responsible for the formation of these glucosides:

The formation of these glucosides is a critical step in regulating the pool of active SA. Glucosylated SA is generally considered inactive and is stored in the vacuole.[3] When the plant is challenged by pathogens, these stored glucosides can be hydrolyzed back to free, active SA by β-glucosidases, contributing to a rapid defense response.[4][5] The subcellular localization of these β-glucosidases is an area of ongoing research, with evidence suggesting their presence in various cellular compartments, including the apoplast and vacuole.[6][7]

Quantitative Data on Salicylic Acid and Glucosyl Salicylate Levels

The levels of free salicylic acid and its glucosylated forms change dramatically in response to pathogen infection. The following tables summarize quantitative data from studies on Nicotiana tabacum (tobacco) and Arabidopsis thaliana.

Table 1: Salicylic Acid and Glucosyl Salicylate Levels in Nicotiana tabacum after Pathogen Inoculation

| Time Post-Inoculation | Treatment | Free Salicylic Acid (µg/g FW) | Glucosyl Salicylate (GS) (ng/g FW) | Salicylic Acid Glucoside (SAG) (µg/g FW) |

| 2 days | Mock | Not Reported | Not Detected | Not Detected |

| 2 days | TMV | ~2.7 | 163.2 | Not Reported |

| 4 days | TMV | ~27.0 | 735.4 | Not Reported |

| 6 hours | SA Infiltration | ~15 | 33.8 | ~10 |

| 24 hours | SA Infiltration | ~5 | ~10 | ~15 |

Data compiled from Lee & Raskin (1998) and Enyedi et al. (1992).[1][8]

Table 2: Salicylic Acid and Salicylic Acid Glucoside Levels in Arabidopsis thaliana after Pseudomonas syringae Infection

| Time Post-Inoculation | Treatment | Free Salicylic Acid (µg/g FW) | Bound Salicylic Acid (Glucosides) (µg/g FW) |

| 0 days | Mock | ~0.1 | ~1.8 |

| 9 days | Mock | ~0.125 | ~1.875 |

| 2 days | P. syringae | Significant Increase | Significant Increase |

| 9 days | P. syringae | 1.5 | 15 |

Data compiled from Uknes et al. (1993).[9]

Table 3: Kinetic Parameters of Salicylic Acid Glucosyltransferases

| Enzyme | Plant Species | Substrate | Product(s) | Km (µM) | Relative Activity |

| CsUGT87E7 | Camellia sinensis | Salicylic Acid | SGE | 12 | - |

| UGT74F1 | Arabidopsis thaliana | Salicylic Acid | SAG | Not Reported | High specific activity for SAG formation |

| UGT74F2 | Arabidopsis thaliana | Salicylic Acid | SGE and SAG | Not Reported | ~10-fold greater specific activity for SGE than SAG |

Experimental Protocols

Protocol 1: Extraction and Quantification of Free Salicylic Acid and Salicylic Acid Glucosides from Plant Tissue by HPLC

This protocol is adapted from established methods for the analysis of SA and its glucosides.[2]

Materials:

-

Plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

90% (v/v) methanol

-

100% methanol

-

Trichloroacetic acid (TCA)

-

Ethyl acetate:cyclopentane (1:1, v/v)

-

HPLC system with a C18 reverse-phase column and fluorescence detector

-

Salicylic acid standard

-

β-glucosidase from almonds

Procedure:

-

Extraction:

-

Harvest and weigh fresh plant tissue (approximately 100-200 mg).

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a microcentrifuge tube and add 1 ml of 90% methanol.

-

Vortex thoroughly and incubate at 4°C for 24 hours.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Collect the supernatant. Re-extract the pellet with 0.5 ml of 100% methanol, vortex, and centrifuge again.

-

Pool the supernatants.

-

-

Quantification of Free Salicylic Acid:

-

Take an aliquot of the methanolic extract and dry it under vacuum.

-

Resuspend the residue in 250 µl of 5% TCA.

-

Partition against 800 µl of ethyl acetate:cyclopentane (1:1, v/v).

-

Vortex and centrifuge at 8,000 x g for 5 minutes.

-

Collect the upper organic phase and dry it under vacuum.

-

Resuspend the residue in a known volume of HPLC mobile phase.

-

Inject into the HPLC system. Use a C18 column with a methanol/water gradient and fluorescence detection (excitation at ~305 nm, emission at ~407 nm).

-

Quantify by comparing the peak area to a standard curve of salicylic acid.

-

-

Quantification of Total Salicylic Acid (Free SA + SA from Glucosides):

-

Take another aliquot of the initial methanolic extract and dry it under vacuum.

-

Resuspend the residue in 100 µl of acetate buffer (pH 5.0).

-

Add 10 units of β-glucosidase and incubate at 37°C for 90 minutes to hydrolyze the glucosyl salicylates.

-

Stop the reaction by adding 250 µl of 5% TCA.

-

Proceed with the partitioning and HPLC analysis as described for free salicylic acid (steps 2c-2g).

-

-

Calculation of Glucosyl Salicylate Content:

-

Subtract the amount of free salicylic acid from the total salicylic acid to determine the amount of salicylic acid that was released from its glucosylated forms.

-

Protocol 2: In Vitro Assay of UDP-Glucose:Salicylic Acid Glucosyltransferase (SAGT) Activity

This protocol provides a general method for assaying the activity of recombinantly expressed or partially purified SAGT enzymes.

Materials:

-

Enzyme preparation (recombinant or partially purified plant extract)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.0)

-

UDP-glucose

-

14C-labeled salicylic acid

-

2-mercaptoethanol

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Tris-HCl buffer

-

UDP-glucose (e.g., 1 mM)

-

14C-salicylic acid (e.g., 100 µM, with a known specific activity)

-

2-mercaptoethanol (e.g., 5 mM)

-

Enzyme preparation

-

-

The final reaction volume is typically 50-100 µl.

-

Include a control reaction without the enzyme or with a heat-inactivated enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding an equal volume of 10% TCA.

-

Separate the product (14C-glucosyl salicylate) from the unreacted substrate (14C-salicylic acid). This can be achieved by various methods, such as thin-layer chromatography (TLC) or by partitioning. For partitioning, acidify the reaction and extract the unreacted salicylic acid with an organic solvent (e.g., ethyl acetate), leaving the more polar glucosyl salicylate in the aqueous phase.

-

-

Quantification:

-

Take an aliquot of the aqueous phase containing the 14C-glucosyl salicylate.

-

Add it to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the 14C-salicylic acid.

-

Express the enzyme activity as pkat/mg protein or other appropriate units.

-

Signaling Pathways and Experimental Workflows

Salicylic Acid Signaling Pathway

The salicylic acid signaling pathway is a complex network that leads to the activation of defense responses, including the expression of Pathogenesis-Related (PR) genes. A simplified representation of this pathway is shown below. Upon pathogen recognition, SA levels increase. SA binds to its receptors, including NPR1 (NONEXPRESSOR OF PR GENES 1) and its paralogs NPR3 and NPR4. This leads to the monomerization of NPR1, its translocation to the nucleus, and its interaction with TGA transcription factors to activate the expression of defense genes.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Metabolism of salicylic acid in wild-type, ugt74f1 and ugt74f2 glucosyltransferase mutants of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic differences in the uptake of salicylic acid glucose conjugates by vacuolar membrane-enriched vesicles isolated from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylic acid-mediated enhancement of resistance in tomato plants against Xanthomonas perforans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salicylic acid carboxyl glucosyltransferase UGT87E7 regulates disease resistance in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Vacuolar β-Glucosidase Homolog That Possesses Glucose-Conjugated Abscisic Acid Hydrolyzing Activity Plays an Important Role in Osmotic Stress Responses in Arabidopsis [agris.fao.org]

- 7. References [collab.its.virginia.edu]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

- 10. Cloning and characterization of the abscisic acid-specific glucosyltransferase gene from adzuki bean seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for Glucosyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for glucosyl salicylate, a key metabolite in various biological systems, particularly in plant defense signaling. Understanding the spectroscopic signature of this molecule is crucial for its identification, quantification, and the elucidation of its metabolic pathways. This document outlines the interpretation of data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by detailed experimental protocols and visual representations of relevant biochemical pathways.

Introduction to Glucosyl Salicylate

Glucosyl salicylate is a derivative of salicylic acid, a phenolic compound known for its role in plant immunity and as a precursor to various pharmaceuticals. In plants, salicylic acid is glucosylated to form two primary isomers: salicylic acid 2-O-β-D-glucoside (SAG) and glucosyl salicylate (GS), the latter being a glucosyl ester. This glucosylation process is a key mechanism for regulating the levels of free salicylic acid, thereby modulating plant defense responses. The accurate interpretation of spectroscopic data is paramount for distinguishing between these isomers and understanding their distinct biological roles.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the characterization of glucosyl salicylate and its common isomer, salicylic acid 2-O-β-D-glucoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for Salicylic Acid Glucosides

| Proton | Glucosyl Salicylate (Ester) | Salicylic Acid 2-O-β-D-glucoside (Ether) |

| Salicylate Moiety | ||

| H-3 | ~7.9 ppm (dd) | ~7.8 ppm (dd) |

| H-4 | ~7.5 ppm (ddd) | ~7.5 ppm (ddd) |

| H-5 | ~7.1 ppm (ddd) | ~7.2 ppm (ddd) |

| H-6 | ~7.0 ppm (dd) | ~7.1 ppm (dd) |

| Glucose Moiety | ||

| H-1' | ~5.6 ppm (d) | ~5.1 ppm (d) |

| H-2' | ~3.5-3.7 ppm (m) | ~3.5 ppm (m) |

| H-3' | ~3.5-3.7 ppm (m) | ~3.4 ppm (m) |

| H-4' | ~3.5-3.7 ppm (m) | ~3.4 ppm (m) |

| H-5' | ~3.5-3.7 ppm (m) | ~3.6 ppm (m) |

| H-6'a | ~3.8 ppm (dd) | ~3.9 ppm (dd) |

| H-6'b | ~3.7 ppm (dd) | ~3.7 ppm (dd) |

Note: The chemical shifts for glucosyl salicylate are estimated based on known values for similar salicylate esters and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Salicylic Acid Glucosides

| Carbon | Glucosyl Salicylate (Ester) | Salicylic Acid 2-O-β-D-glucoside (Ether) |

| Salicylate Moiety | ||

| C-1 | ~118 ppm | ~115 ppm |

| C-2 | ~160 ppm | ~157 ppm |

| C-3 | ~136 ppm | ~134 ppm |

| C-4 | ~124 ppm | ~123 ppm |

| C-5 | ~130 ppm | ~130 ppm |

| C-6 | ~122 ppm | ~122 ppm |

| C=O | ~170 ppm | ~170 ppm |

| Glucose Moiety | ||

| C-1' | ~95 ppm | ~102 ppm |

| C-2' | ~74 ppm | ~75 ppm |

| C-3' | ~78 ppm | ~78 ppm |

| C-4' | ~71 ppm | ~71 ppm |

| C-5' | ~79 ppm | ~78 ppm |

| C-6' | ~62 ppm | ~62 ppm |

Note: The chemical shifts for glucosyl salicylate are estimated based on known values for similar salicylate esters and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Glucosyl Salicylate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200-3600 (broad) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | 1715-1735 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ester) | Stretching | 1000-1300 |

| C-O (Alcohol) | Stretching | 1000-1260 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to elucidate its structure through fragmentation analysis. For glucosyl salicylate, electrospray ionization (ESI) is a common technique.

Table 4: Mass Spectrometry Data for Glucosyl Salicylate

| Ion | m/z (calculated) | m/z (observed) | Notes |

| [M-H]⁻ | 299.0716 | ~299.07 | Deprotonated molecule (negative ion mode) |

| [M+H]⁺ | 301.0872 | ~301.09 | Protonated molecule (positive ion mode) |

| [M+Na]⁺ | 323.0691 | ~323.07 | Sodium adduct (positive ion mode) |

| Fragment | 137.0239 | ~137.02 | Salicylate anion (from in-source fragmentation or MS/MS) |

| Fragment | 93.0340 | ~93.03 | Product ion of salicylate (loss of CO₂) |

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of glucosyl salicylate.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified glucosyl salicylate in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences and parameters as provided by the spectrometer software.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicity and coupling constants to determine the connectivity of atoms.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Solid sample (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Data Processing:

-

Perform a background scan with no sample present.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

For LC-MS analysis, dilute the sample to a final concentration of 1-10 µg/mL in the mobile phase.

Instrumentation and Parameters (LC-ESI-MS/MS):

-

Liquid Chromatograph (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile phase A: 0.1% formic acid in water.

-

Mobile phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic content to elute the analyte.

-

Flow rate: 0.2-0.4 mL/min.

-

Injection volume: 5-10 µL.

-

-

Mass Spectrometer (MS):

-

Ionization source: Electrospray ionization (ESI), operated in both positive and negative ion modes.

-

Scan mode: Full scan to determine the molecular weight, and product ion scan (MS/MS) of the precursor ion (e.g., m/z 299 for negative mode) to obtain fragmentation information.

-

Key parameters to optimize: Capillary voltage, cone voltage, desolvation gas temperature and flow, and collision energy for MS/MS.

-

Data Processing:

-

Extract the mass chromatogram for the expected m/z of glucosyl salicylate.

-

Analyze the mass spectrum to confirm the molecular weight.

-

Interpret the MS/MS spectrum to identify the characteristic fragment ions and propose a fragmentation pathway. A common fragmentation involves the cleavage of the glycosidic bond, resulting in the salicylate ion (m/z 137).

Visualization of Relevant Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of glucosyl salicylate.

Caption: Workflow for Spectroscopic Analysis of Glucosyl Salicylate.

Salicylic Acid Signaling Pathway in Plants

Glucosyl salicylate is an integral part of the salicylic acid-mediated plant defense signaling pathway. The following diagram illustrates the central role of salicylic acid and its glucosylation.

Caption: Simplified Salicylic Acid Signaling Pathway in Plants.

This technical guide provides a foundational understanding of the spectroscopic interpretation of glucosyl salicylate. For more specific applications, it is recommended to consult the primary literature and spectral databases. The provided protocols and data serve as a starting point for researchers and professionals in the field of natural product chemistry, plant biology, and drug development.

The Stability of the Glucoside Bond in Glucosyl Salicylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the glucoside bond in glucosyl salicylate. Glucosyl salicylate, a glycoside of salicylic acid, is of significant interest in pharmaceutical and cosmeceutical research due to its potential for controlled release of salicylic acid, a well-known active ingredient with anti-inflammatory, analgesic, and keratolytic properties. Understanding the stability of the glucoside bond is paramount for formulation development, shelf-life prediction, and ensuring the efficacy and safety of products containing this compound.

This document summarizes quantitative data on the stability of similar phenolic glucosides under various stress conditions, details relevant experimental protocols for stability assessment, and provides visualizations of key pathways and workflows.

Quantitative Stability Data

While specific kinetic data for the hydrolysis of glucosyl salicylate is not extensively available in the public domain, the stability of the O-glucoside bond in phenolic compounds, particularly aryl β-D-glucosides, has been studied. The data presented below is a summary of expected stability based on studies of analogous compounds and general principles of glycosidic bond hydrolysis. These values should be considered as estimates, and specific stability studies for glucosyl salicylate are recommended for any formulation development.

Table 1: Predicted Stability of Glucosyl Salicylate under Forced Degradation Conditions

| Stress Condition | Reagent/Parameter | Expected Outcome | Reference Compounds & Observations |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Significant degradation | Aryl β-glucosides are susceptible to acid-catalyzed hydrolysis. The rate is dependent on acid concentration and temperature.[1] |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Generally stable | 4-O-β-D-glucosides of hydroxybenzoic acids have shown stability to alkaline hydrolysis.[2] However, prolonged exposure or stronger alkaline conditions may lead to some degradation. |

| Oxidative Stress | 3% - 30% H₂O₂ | Potential for minor degradation | The aglycone (salicylic acid) is more likely to be affected than the glycosidic bond itself. |

| Thermal Stress | 40°C - 80°C | Degradation is temperature-dependent | The thermal degradation of phenolic glucosides follows first-order kinetics, with the rate increasing with temperature.[3][4][5][6] |

| Photostability | UV/Vis light exposure | Potential for degradation | The aromatic ring of salicylic acid may absorb UV radiation, potentially leading to degradation. |

Table 2: Kinetic Parameters for the Hydrolysis of a Model Aryl β-D-Glucoside (p-nitrophenyl-β-D-glucoside) by Almond β-Glucosidase

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Reference |

| Almond Emulsin | p-nitrophenyl-β-D-glucoside | 0.4 - 1.5 | Varies with enzyme preparation | 5.0 - 6.0 |

Note: These values are for a model substrate and should be determined experimentally for glucosyl salicylate.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on glucosyl salicylate to assess its intrinsic stability and to develop a stability-indicating analytical method.[7][8]

Objective: To generate potential degradation products of glucosyl salicylate under various stress conditions.

Materials:

-

Glucosyl salicylate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of glucosyl salicylate in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 M HCl.

-

Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

-

At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

-

Keep the solution at room temperature for a defined period, protected from light.

-

At each time point, withdraw a sample and dilute for analysis.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution to a vial and heat it in an oven at a specified temperature (e.g., 80°C) for a defined period.

-

At each time point, withdraw a sample, allow it to cool to room temperature, and dilute for analysis.

-

-

Photodegradation:

-

Expose an aliquot of the stock solution to UV and visible light in a photostability chamber according to ICH guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After the exposure period, withdraw samples from both the exposed and control solutions and dilute for analysis.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2.2).

Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method for the separation and quantification of glucosyl salicylate and its primary degradation product, salicylic acid.[7]

Objective: To quantify the amount of intact glucosyl salicylate and salicylic acid in samples from the forced degradation study.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., methanol or acetonitrile).

-

The gradient program should be optimized to achieve good separation between glucosyl salicylate and salicylic acid.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 230 nm and/or 305 nm (for salicylic acid)

-